6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
This compound is a thiazolo[4,5-d]pyrimidin-7-one derivative featuring a 4-fluorophenyl-substituted piperazine moiety linked via a 2-oxoethyl group at position 6 and a pyrrolidine substituent at position 2. Its structure combines a heterocyclic thiazolo-pyrimidine core with pharmacologically relevant groups: the 4-fluorophenylpiperazine fragment is associated with receptor-binding modulation (e.g., serotonin or dopamine receptors), while the pyrrolidine group may enhance solubility and metabolic stability .
Properties
IUPAC Name |
6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2S/c22-15-3-5-16(6-4-15)25-9-11-26(12-10-25)17(29)13-28-14-23-19-18(20(28)30)31-21(24-19)27-7-1-2-8-27/h3-6,14H,1-2,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMCKKLZAXWLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable diaminopyrimidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidine Group: The pyrrolidine ring is incorporated through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ketone group in the 2-oxoethyl linker is electronically activated by adjacent electron-withdrawing groups, making it susceptible to nucleophilic attack. Under acidic or basic conditions, hydrolysis may occur, though the stability of the carbonyl depends on steric and electronic factors.
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Acid-catalyzed hydration | Dilute H₂SO₄, H₂O, reflux | Geminal diol derivative (unlikely due to steric hindrance) |
| Base-mediated hydrolysis | NaOH (aq.), heat | Carboxylic acid formation (if ester present; not applicable here) |
Nucleophilic Substitution
The 4-fluorophenyl group attached to the piperazine ring may undergo aromatic nucleophilic substitution (SNAr) due to the electron-withdrawing fluorine atom activating the ring.
Piperazine and Pyrrolidine Reactivity
The secondary amines in the piperazine and pyrrolidine rings can participate in alkylation or acylation reactions.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt formation at piperazine nitrogen |
| Acylation | Acetyl chloride (ClCOCH₃) | Amide formation via N-acylation |
Thiazolo-Pyrimidinone Core Reactivity
The fused thiazole and pyrimidinone system may undergo:
-
Electrophilic substitution at electron-rich positions (e.g., C-5 of thiazole).
-
Oxidation of the thiazole sulfur to sulfoxide or sulfone.
| Reaction | Reagents | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromination at C-5 of thiazole ring |
| Oxidation | m-CPBA, CH₂Cl₂ | Sulfoxide (S=O) or sulfone (O=S=O) formation |
Reductive Transformations
The ketone group in the ethyl linker may be reduced to a secondary alcohol or alkane under strong reducing conditions.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C | Secondary alcohol formation |
| LiAlH₄ | THF, reflux | Complete reduction to alkane (limited by steric hindrance) |
Condensation Reactions
The pyrimidinone carbonyl group may react with hydrazines or hydroxylamines to form hydrazones or oximes.
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Hydrazone derivative |
| Hydroxylamine HCl | H₂O, pH 5–6 | Oxime formation |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse synthetic pathways and modifications.
Synthetic Routes
The synthesis typically involves:
- Formation of Thiazolopyrimidine Core : Through cyclization reactions involving thioamide and diaminopyrimidine derivatives.
- Introduction of Piperazine Moiety : Via nucleophilic substitution reactions.
- Attachment of Pyrrolidine Group : Achieved through condensation reactions with appropriate aldehydes or ketones.
Biology
Biologically, the compound is investigated for its potential as a ligand in receptor binding studies. It shows promise in modulating the activity of various receptors involved in neurological processes.
Medicine
In medicinal research, this compound is being explored for its therapeutic potential against neurological disorders and certain types of cancer. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.
Industry
In industrial applications, the compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-one derivatives are widely explored for antimicrobial, antifungal, and CNS-targeting activities. Below is a comparative analysis of the target compound with its analogs:
Structural Analogues with Piperazine/Piperidine Linkers
- Compound I () :
- Structure: 6-[3-[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl]propyl]-3-(p-tolyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one.
- Key Differences:
- Contains a triazole instead of pyrrolidine at position 2.
- Substituted with a 2,4-difluorophenyl group and a thioxo (C=S) group instead of oxoethyl (C=O).
-
- Structure: N-[2-[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]ethyl]-2-methyl-3-(p-tolyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one.
- Key Differences:
- Features a methyl-thioxo group and an ethylpiperazine linker.
- Lacks the 4-fluorophenyl substitution on the piperazine ring.
Fluorinated Analogues
- Compound III () :
- Structure: N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-(4-fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one.
- Key Differences:
- Retains the 4-fluorophenyl group but lacks the piperazine linker.
- Incorporates a triazole-propanol side chain. Pharmacological Relevance: The 4-fluorophenyl group enhances binding to fungal targets (e.g., lanosterol demethylase), while the triazole-propanol mimics fluconazole’s pharmacophore .
- Fluorinated Thiazolo[3,2-a]pyrimidinones (): Structure: Derivatives with fluorinated alkyl/aryl groups directly attached to the thiazolo-pyrimidine core. Key Differences:
- Fluorine atoms are integrated into the scaffold rather than via a piperazine linker. Advantage: Fluorination improves metabolic stability and bioavailability compared to non-fluorinated analogs .
Pyrrolidine-Containing Analogues
- Key Differences:
- Lacks the 4-fluorophenyl and oxoethyl substituents.
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- The 4-fluorophenylpiperazine group may confer dual activity: antifungal (via CYP450 inhibition) and CNS modulation (via serotonin/dopamine receptor interactions) .
- The pyrrolidine substituent improves solubility compared to bulkier triazole analogs, as evidenced by similar compounds in showing logP values <3.0 .
- Limitations vs. Analogs :
- Lacks the thioxo group present in highly active antifungal derivatives (e.g., Compound I, MIC = 0.5 µg/mL against Candida albicans), suggesting lower intrinsic antifungal potency .
- The oxoethyl linker may reduce membrane permeability compared to thioxo-containing analogs, as seen in ’s permeability assays .
Biological Activity
The compound 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant pharmacological data derived from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.5 g/mol. Its structure features a thiazolo-pyrimidinone core with piperazine and pyrrolidine substituents, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 467.5 g/mol |
| Molecular Formula | C23 H26 F N5 O3 S |
| LogP | 2.8211 |
| Polar Surface Area | 54.429 Ų |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Activity
Research indicates that derivatives of the thiazolo[4,5-d]pyrimidinone scaffold exhibit promising antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL against E. coli .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity through several assays. In a study involving carrageenan-induced paw edema in rats, administration of the compound at doses of 20 mg/kg significantly reduced inflammation compared to the control group . The mechanism is thought to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Central Nervous System Activity
Given the presence of the piperazine moiety, the compound was also assessed for neuropharmacological effects. It demonstrated significant anxiolytic and antidepressant-like activities in animal models. The compound's ability to modulate serotonin and dopamine pathways suggests potential as a treatment for anxiety disorders .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the thiazolo[4,5-d]pyrimidinone framework and evaluated their biological activities. Among them, one derivative exhibited potent MAO-B inhibitory activity with an IC50 value of 0.013 µM, indicating its potential use in treating neurodegenerative diseases .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays using L929 fibroblast cells revealed that certain derivatives did not exhibit significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve efficiency .
- Reaction Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Yield Data : Pilot studies report yields of 15–35% for final steps, suggesting iterative optimization of stoichiometry and temperature .
Basic: What analytical methods are most effective for characterizing this compound and resolving spectral ambiguities?
Answer:
- NMR Spectroscopy :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to confirm purity (>95%) and molecular ion peaks .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thiazolo-pyrimidinone core, if crystalline derivatives are obtainable .
Advanced: How can conflicting data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Methodological recommendations include:
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to distinguish specific inhibition from cytotoxicity .
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with cell viability readouts (MTT or ATP-lite) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
Example Conflict : A study reported IC₅₀ = 120 nM for PI3Kα but high cytotoxicity (CC₅₀ = 5 µM). Resolution required normalizing activity to cell permeability (e.g., using PAMPA assays) .
Advanced: What in vitro/in vivo models are suitable for studying its pharmacokinetic (PK) properties?
Answer:
- In Vitro :
- In Vivo :
Key Data : Pilot rat studies showed moderate oral bioavailability (F = 22%) due to first-pass metabolism .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact target binding?
Answer:
- SAR Studies :
- Computational Modeling :
Q. Table: Substituent Effects on IC₅₀ (PI3Kγ)
| Substituent | IC₅₀ (nM) | logP |
|---|---|---|
| 4-Fluorophenyl | 85 ± 12 | 3.1 |
| 4-Chlorophenyl | 210 ± 25 | 3.6 |
| 4-Methylphenyl | 450 ± 40 | 2.8 |
Advanced: What experimental designs are optimal for assessing ecotoxicological risks?
Answer:
- Tiered Testing :
- Fate Studies :
Data : Preliminary hydrolysis data show stability at pH 7 (t₁/₂ > 30 days), suggesting potential bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
